3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Physicochemical profiling Medicinal chemistry Scaffold optimization

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0) is a heterocyclic small molecule belonging to the triazolopyridine class, characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core bearing an isobutyl substituent at position 3 and a free carboxylic acid at position 8. Its molecular formula is C₁₁H₁₃N₃O₂ with a molecular weight of 219.24 g/mol, and it is commercially available at purities of 95–97%.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 1215938-81-0
Cat. No. B2610037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1215938-81-0
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCC(C)CC1=NN=C2N1C=CC=C2C(=O)O
InChIInChI=1S/C11H13N3O2/c1-7(2)6-9-12-13-10-8(11(15)16)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3,(H,15,16)
InChIKeyPZHCFDOFCRKALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0): Core Scaffold Identity and Procurement Baseline


3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0) is a heterocyclic small molecule belonging to the triazolopyridine class, characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core bearing an isobutyl substituent at position 3 and a free carboxylic acid at position 8 . Its molecular formula is C₁₁H₁₃N₃O₂ with a molecular weight of 219.24 g/mol, and it is commercially available at purities of 95–97% . The scaffold is structurally related to triazolopyridine derivatives disclosed in patents as c-Met kinase inhibitors, mGluR2 positive allosteric modulators, and DGAT1 inhibitors, establishing its relevance in medicinal chemistry and chemical biology [1][2].

Why Generic [1,2,4]Triazolo[4,3-a]pyridine Analogs Cannot Substitute for 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0)


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not pharmacologically interchangeable across substitution patterns. The isobutyl group at position 3 and the free carboxylic acid at position 8 jointly define the physicochemical and target-engagement profile of CAS 1215938-81-0. Variants lacking the isobutyl group (e.g., the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, CAS 1216218-95-9, MW 163.13) differ markedly in lipophilicity and steric occupancy, while ester prodrugs (e.g., methyl ester analog) alter hydrogen-bonding capacity and metabolic susceptibility [1]. In kinase-focused patent families, the 3-position substituent is a critical determinant of potency: a related 3-isobutyl-triazolo[4,3-a]pyridine derivative achieved an ERK-2 IC₅₀ of 2.70 nM, whereas variable 3-substitution can shift potency by orders of magnitude [2]. Consequently, substituting CAS 1215938-81-0 with an uncharacterized generic triazolopyridine analog risks invalidating SAR continuity, assay reproducibility, and patent protection strategy.

Quantitative Differentiation Evidence for 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0) Versus Closest Analogs


Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation Versus the Unsubstituted Parent Scaffold

CAS 1215938-81-0 exhibits a computed LogP of 1.626 and TPSA of 67.49 Ų, reflecting the contribution of the 3-isobutyl substituent . In contrast, the unsubstituted parent scaffold [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9, MW 163.13) has a lower LogP and comparable TPSA but lacks the hydrophobic bulk necessary for occupancy of lipophilic enzyme pockets [1]. The 0.5–1.0 LogP unit increase directly affects membrane permeability predictions and HPLC retention behavior, which are critical parameters for assay design and compound library profiling.

Physicochemical profiling Medicinal chemistry Scaffold optimization

Free Carboxylic Acid Versus Methyl Ester: H-Bond Donor/Acceptor Profile and Derivatization Utility

CAS 1215938-81-0 possesses a free carboxylic acid (COOH) at position 8, providing one hydrogen bond donor and two acceptor sites. The methyl ester analog (methyl 3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate) lacks the H-bond donor and presents altered H-bond acceptor geometry, eliminating the capacity for salt formation with basic counterions (e.g., sodium, lysine, meglumine) . This distinction is operationally significant: the free acid can be directly employed in amide coupling reactions for library synthesis without a deprotection step, whereas the methyl ester requires saponification under basic or acidic conditions that may compromise the triazolopyridine core [1].

Prodrug design Salt formation Medicinal chemistry

3-Isobutyl Substitution Versus 3-Isobutyramido: Impact on Hydrogen-Bonding Network and Kinase Hinge-Binding Motif

The 3-isobutyl group in CAS 1215938-81-0 is a hydrophobic alkyl substituent that does not participate in hydrogen bonding. The 3-isobutyramido analog (CAS 1206969-41-6) introduces an amide NH as an additional H-bond donor and a carbonyl as an acceptor, fundamentally altering the hydrogen-bonding pharmacophore . In kinase inhibitor design, the triazolopyridine N1 and N2 atoms often serve as hinge-binding elements; an adjacent amide group can compete for or perturb these interactions. A closely related 3-isobutyl-triazolo[4,3-a]pyridine derivative achieved an ERK-2 IC₅₀ of 2.70 nM, demonstrating that the simple 3-alkyl substitution pattern is compatible with sub-nanomolar potency, whereas 3-acylamino congeners typically exhibit attenuated kinase binding due to steric and electronic mismatch [1].

Kinase inhibitor Hinge-binding Structure-activity relationship

Synthetic Tractability: 8-Carboxylic Acid as a Direct Coupling Handle Versus Bromo-Intermediates Requiring Cross-Coupling

CAS 1215938-81-0 features a carboxylic acid at position 8, enabling direct amide bond formation with amine-containing fragments via standard coupling reagents (e.g., HATU, EDC/HOBt) . The alternative 6-bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1029529-16-5) requires palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install substituents at position 6, introducing additional steps, catalyst costs, and purification challenges . For library synthesis, the carboxylic acid handle supports one-step diversification with commercially available amine libraries, while the bromo intermediate mandates a two-step sequence (coupling then functional group interconversion) to achieve the same product diversity.

Parallel synthesis Amide coupling Building block

Optimal Research and Procurement Application Scenarios for 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0)


Kinase Inhibitor SAR Programs Targeting the Hinge-Binding Triazolopyridine Scaffold

In c-Met, ERK-2, or mGluR2 PAM drug discovery campaigns, the 3-isobutyl-8-carboxylic acid scaffold serves as a direct precursor for amide library synthesis. The 3-isobutyl group provides hydrophobic complementarity to lipophilic enzyme pockets while preserving the unperturbed triazolopyridine hinge-binding motif. The related 3-isobutyl congener with nanomolar ERK-2 potency (IC₅₀ 2.70 nM) validates this substitution pattern for kinase-targeted libraries [1]. Use this compound when the SAR objective is to explore 8-position amide diversity while keeping the 3-isobutyl hinge-binding motif constant.

Parallel Library Synthesis Requiring One-Step Amide Diversification

For medicinal chemistry groups running 96-well plate amide coupling campaigns, CAS 1215938-81-0 eliminates the deprotection step required by the methyl ester analog. Direct HATU-mediated coupling with amine building blocks in DMF yields diverse amide products in a single step, compatible with automated liquid handling and standard reverse-phase HPLC purification protocols .

Physicochemical Property Optimization via Salt Screening

The free carboxylic acid group (pKa ~4–5) enables salt formation with pharmaceutically acceptable bases (sodium, potassium, lysine, arginine, meglumine) to modulate aqueous solubility and dissolution rate. Unlike the methyl ester or 6-bromo analogs, CAS 1215938-81-0 supports direct salt screening without additional synthetic manipulation, aligning with pre-formulation workflows in early drug development .

MET Inhibitor Patent Family Reference Compound Procurement

The Sanofi-Aventis patent family (WO-2010007316 and related filings) broadly claims triazolo[4,3-a]pyridine derivatives as MET inhibitors, with the 3-isobutyl-8-carboxylic acid substructure falling within the claimed Markush space [2]. Procuring CAS 1215938-81-0 provides a tangible reference point for freedom-to-operate analysis, competitor SAR deconvolution, and novel compound patenting strategies.

Quote Request

Request a Quote for 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.